molecular formula C14H23NO2 B5115100 2-{[4-(2,4-dimethylphenoxy)butyl]amino}ethanol

2-{[4-(2,4-dimethylphenoxy)butyl]amino}ethanol

Cat. No. B5115100
M. Wt: 237.34 g/mol
InChI Key: CZPVKYDLVDOFKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(2,4-dimethylphenoxy)butyl]amino}ethanol, also known as DMPEA, is a chemical compound that has been extensively researched for its potential applications in various fields. It is a member of the family of beta-adrenergic agonists, which are compounds that stimulate the beta-adrenergic receptors in the body. DMPEA has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

2-{[4-(2,4-dimethylphenoxy)butyl]amino}ethanol acts as a beta-adrenergic agonist, binding to and activating the beta-adrenergic receptors in the body. This leads to downstream effects such as increased cAMP production, activation of protein kinase A, and activation of other signaling pathways.
Biochemical and Physiological Effects:
2-{[4-(2,4-dimethylphenoxy)butyl]amino}ethanol has a wide range of biochemical and physiological effects, including bronchodilation, increased cardiac function, increased insulin sensitivity, and increased glucose uptake in skeletal muscle cells. It has also been found to have anti-inflammatory effects and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of 2-{[4-(2,4-dimethylphenoxy)butyl]amino}ethanol is its ability to activate the beta-adrenergic receptors in a selective manner, making it a useful tool for studying the beta-adrenergic receptor signaling pathway. However, one limitation is that it can be difficult to control the dose and concentration of 2-{[4-(2,4-dimethylphenoxy)butyl]amino}ethanol in experiments, as it has a short half-life and can be rapidly metabolized in the body.

Future Directions

There are several future directions for research on 2-{[4-(2,4-dimethylphenoxy)butyl]amino}ethanol. One area of interest is its potential as a treatment for obesity and diabetes, as it has been found to increase insulin sensitivity and glucose uptake in skeletal muscle cells. Another area of interest is its potential as a bronchodilator and for its ability to improve cardiac function. Additionally, further research is needed to better understand the mechanism of action of 2-{[4-(2,4-dimethylphenoxy)butyl]amino}ethanol and its downstream effects on various signaling pathways.

Synthesis Methods

2-{[4-(2,4-dimethylphenoxy)butyl]amino}ethanol can be synthesized in several ways, including the reaction of 2-aminoethanol with 4-(2,4-dimethylphenoxy)butyl bromide in the presence of a base. Another method involves the reaction of 2-(2,4-dimethylphenoxy)ethylamine with ethylene oxide in the presence of a catalyst. Both methods have been used successfully to produce 2-{[4-(2,4-dimethylphenoxy)butyl]amino}ethanol in high yields.

Scientific Research Applications

2-{[4-(2,4-dimethylphenoxy)butyl]amino}ethanol has been studied extensively for its potential applications in various fields of research. In the field of medicine, it has been investigated for its potential as a bronchodilator and for its ability to improve cardiac function. It has also been studied for its potential to treat obesity and diabetes, as it has been found to increase insulin sensitivity and glucose uptake in skeletal muscle cells.
In the field of biochemistry, 2-{[4-(2,4-dimethylphenoxy)butyl]amino}ethanol has been used as a tool to study the beta-adrenergic receptor signaling pathway. It has been found to activate the beta-adrenergic receptors, leading to downstream effects such as increased cAMP production and activation of protein kinase A.

properties

IUPAC Name

2-[4-(2,4-dimethylphenoxy)butylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-12-5-6-14(13(2)11-12)17-10-4-3-7-15-8-9-16/h5-6,11,15-16H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPVKYDLVDOFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCNCCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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